Superior In Vitro Activity of Pristinamycin vs. Quinupristin/Dalfopristin Against Streptococcus pneumoniae
Pristinamycin demonstrates superior in vitro potency against clinical isolates of Streptococcus pneumoniae compared to the injectable streptogramin quinupristin/dalfopristin. In a study of 200 recent clinical isolates, pristinamycin maintained an MIC90 of 0.25 mg/L across all susceptibility phenotypes, whereas quinupristin/dalfopristin exhibited MIC90 values ranging from 0.5 to 1 mg/L depending on penicillin/erythromycin resistance status [1]. This represents a 2- to 4-fold lower MIC90 for pristinamycin.
| Evidence Dimension | MIC90 (Minimum Inhibitory Concentration required to inhibit 90% of isolates) |
|---|---|
| Target Compound Data | 0.25 mg/L for all S. pneumoniae phenotypes |
| Comparator Or Baseline | Quinupristin/dalfopristin: MIC90 0.5 mg/L (penicillin-susceptible/erythromycin-susceptible), 1 mg/L (penicillin-susceptible/erythromycin-resistant), 0.5 mg/L (penicillin-intermediate/resistant strains) |
| Quantified Difference | Pristinamycin MIC90 2- to 4-fold lower than comparator |
| Conditions | Agar dilution method; 200 recent clinical S. pneumoniae isolates expressing various penicillin and erythromycin susceptibilities |
Why This Matters
Lower MIC90 values indicate greater potency and potential for effective dosing, which may translate to improved clinical outcomes in respiratory tract infections where S. pneumoniae is a primary pathogen.
- [1] Comparison of the in vitro activity of pristinamycin and quinupristin/dalfopristin against Streptococcus pneumoniae. J Antimicrob Chemother. 2000. PMID: 10949841. View Source
